molecular formula C9H12N2O3S B112677 Tert-butyl 4-formylthiazol-2-ylcarbamate CAS No. 494769-34-5

Tert-butyl 4-formylthiazol-2-ylcarbamate

Cat. No.: B112677
CAS No.: 494769-34-5
M. Wt: 228.27 g/mol
InChI Key: WJJQIZYBOFGKLA-UHFFFAOYSA-N
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Description

Tert-butyl 4-formylthiazol-2-ylcarbamate is an organic compound with the molecular formula C9H12N2O3S It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-formylthiazol-2-ylcarbamate typically involves the reaction of thiazole derivatives with tert-butyl carbamate. One common method includes the formylation of thiazole followed by the introduction of the tert-butyl carbamate group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often under the influence of catalysts or specific reaction conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Catalysts such as palladium or platinum, along with appropriate solvents and temperatures.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or other oxidized derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 4-formylthiazol-2-ylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and advanced materials with specific properties.

Comparison with Similar Compounds

    Tert-butyl 4-formylthiazole: A closely related compound with similar structural features but lacking the carbamate group.

    4-formylthiazole: Another related compound that lacks the tert-butyl and carbamate groups.

Uniqueness: Tert-butyl 4-formylthiazol-2-ylcarbamate is unique due to the presence of both the tert-butyl and carbamate groups, which confer specific chemical properties and reactivity. These groups can influence the compound’s solubility, stability, and interactions with other molecules, making it distinct from its analogs.

Biological Activity

Tert-butyl 4-formylthiazol-2-ylcarbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Chemical Formula : C10H14N2O3S
  • Molecular Weight : 242.29 g/mol
  • CAS Number : 165667-54-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets, which can lead to a range of pharmacological effects.

  • Antimicrobial Activity : The thiazole ring in the compound is known to enhance antimicrobial properties. Research indicates that derivatives of thiazole compounds exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The structural modifications in the thiazole nucleus can influence these activities, suggesting that this compound may also possess similar properties.
  • Antitumor Activity : Some studies have explored the potential of thiazole derivatives as anticancer agents. For example, compounds based on thiazole scaffolds have demonstrated antiproliferative effects against cancer cell lines such as A549 (lung cancer) and HCT-116 (colon cancer) . The activity is often linked to the ability of these compounds to induce apoptosis in cancer cells.
  • Neuroprotective Effects : There is emerging evidence suggesting that thiazole derivatives may have neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's disease . The mechanisms are thought to involve modulation of tau protein aggregation, which is a hallmark of tauopathies.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialActive against Staphylococcus aureus, E. coli
AntitumorInduces apoptosis in A549 and HCT-116 cells
NeuroprotectivePotential effects on tauopathies

Recent Research Highlights

  • Antimicrobial Studies : A series of experiments demonstrated that modifications to the thiazole structure significantly enhanced antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The introduction of various substituents on the thiazole ring was crucial for improving activity .
  • Antitumor Mechanisms : In vitro studies showed that this compound could inhibit cell proliferation through apoptosis pathways. These findings suggest potential for development into chemotherapeutic agents .
  • Neuroprotective Properties : Research focusing on neurodegenerative diseases indicated that thiazole derivatives could inhibit tau aggregation, suggesting a mechanism for protecting neuronal cells from degeneration .

Properties

IUPAC Name

tert-butyl N-(4-formyl-1,3-thiazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c1-9(2,3)14-8(13)11-7-10-6(4-12)5-15-7/h4-5H,1-3H3,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJQIZYBOFGKLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=CS1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70630939
Record name tert-Butyl (4-formyl-1,3-thiazol-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

494769-34-5
Record name tert-Butyl (4-formyl-1,3-thiazol-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(4-Hydroxymethyl-thiazol-2-yl)-carbamic acid tert-butyl ester (1.62 g, 6.95 mmol) was dissolved in 30 ml dichloromethane. Mangan(IV)oxid (3.65 g, 41.7 mmol) was added and the reaction mixture stirred at reflux for 2 hrs. The suspension was filtered through a dicalite speed plus pad and washed with dichloromethane. The solvents were evaporated and the desired compound was obtained as a light yellow solid (1.25 g, 78%), MS: m/e=229.2 (M+H+).
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
Mangan(IV)oxid
Quantity
3.65 g
Type
reactant
Reaction Step Two

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